2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a dodecynyl group. This compound is part of a broader class of tetrahydropyran derivatives, which are known for their diverse applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with a dodecynyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the oxygen atom in tetrahydropyran attacks the carbon atom in the dodecynyl halide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert triple bonds into double or single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing triple bonds.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound, consisting of a six-membered ring with one oxygen atom.
2-(2-Propynyloxy)tetrahydro-2H-pyran: A similar compound with a propynyloxy group instead of a dodecynyl group.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Another derivative with an ethoxy group.
Uniqueness
2-(5-Dodecyn-1-yloxy)tetrahydro-2H-pyran is unique due to the presence of the dodecynyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C17H30O2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-dodec-5-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-6,9-16H2,1H3 |
InChI Key |
JNIQIHMOAYSBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.